molecular formula C10H15NO B2720046 4-Amino-2,3,5,6-tetramethylphenol CAS No. 46010-72-4

4-Amino-2,3,5,6-tetramethylphenol

Cat. No. B2720046
CAS RN: 46010-72-4
M. Wt: 165.236
InChI Key: DWBNIXZFTOIVND-UHFFFAOYSA-N
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Description

“4-Amino-2,3,5,6-tetramethylphenol” is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as Durenol and 2,3,5,6-Tetramethylphenol .


Synthesis Analysis

The synthesis of “4-Amino-2,3,5,6-tetramethylphenol” involves a multi-step reaction with 2 steps . The process involves the use of sodium dithionite and aqueous ethanol . More details about the synthesis process can be found in the reference provided .


Molecular Structure Analysis

The molecular structure of “4-Amino-2,3,5,6-tetramethylphenol” can be represented as a 2D or 3D model . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions involving “4-Amino-2,3,5,6-tetramethylphenol” are complex and involve multiple steps . More detailed information about these reactions can be found in the reference provided .

Scientific Research Applications

Synthesis and Membrane-Protective Activity

4-Amino-2,3,5,6-tetramethylphenol derivatives have been explored for their membrane-protective and antioxidant activities. A study synthesized 4-aminomethyl derivatives of 2,6-diisobornylphenol, demonstrating significant membrane-protective and antioxidant activities, influenced by the structure of the substituent and the substance concentration (Buravlev et al., 2017).

Anticancer Properties

Research on pyrazolone-enamines synthesized from 4-aminophenol and other compounds showed a strong inhibitory effect on the proliferation of human liver cancer HepG2 cells. These compounds also inhibited human cancer cellular 20S proteasome activity, suggesting potential for cancer treatment (Yan et al., 2015).

Tautomeric and Conformational Equilibria

4-Aminophenol and its derivatives have been studied for their tautomeric and conformational equilibria. This research is significant for understanding the behavior of such compounds in different environments, which is crucial for their potential biological applications (Nagy & Takács-Novák, 2004).

Structural and Optical Properties

Studies on 4-aminophenol derivatives have also been conducted to explore their structural and optical properties, which are key for applications in material science, particularly for thin films and coatings (Zeyada et al., 2016).

Antimicrobial and Antidiabetic Activities

Research on 4-aminophenol derivatives has shown broad-spectrum antimicrobial activities against various strains. They also exhibited significant inhibition of amylase and glucosidase, indicating potential for antidiabetic applications. DNA interaction studies further suggest their potential as anticancer agents (Rafique et al., 2022).

Voltammetric and Spectroelectrochemical Studies

4-Aminophenol has been the subject of electrochemical studies to understand its behavior on gold electrodes in different media. Such studies are essential for the development of electrochemical sensors and devices (Schwarz et al., 2003).

Safety and Hazards

The safety and hazards associated with “4-Amino-2,3,5,6-tetramethylphenol” include several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

4-amino-2,3,5,6-tetramethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNIXZFTOIVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3,5,6-tetramethylphenol

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